molecular formula C8H11N3O B14509195 Hydrazine, 1,1-dimethyl-2-isonicotinyl- CAS No. 63884-58-2

Hydrazine, 1,1-dimethyl-2-isonicotinyl-

Cat. No.: B14509195
CAS No.: 63884-58-2
M. Wt: 165.19 g/mol
InChI Key: KBKSQARHBWLOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, 1,1-dimethyl-2-isonicotinyl- is a chemical compound with the molecular formula C₈H₁₁N₃O It is a derivative of hydrazine, characterized by the presence of two methyl groups and an isonicotinyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-dimethyl-2-isonicotinyl- typically involves the reaction of 1,1-dimethylhydrazine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Hydrazine, 1,1-dimethyl-2-isonicotinyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-dimethyl-2-isonicotinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives or amines.

    Substitution: The isonicotinyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides or nitroso compounds.

    Reduction: Reduced products like dimethylamine or other hydrazine derivatives.

    Substitution: Substituted hydrazones or hydrazides with various functional groups.

Scientific Research Applications

Hydrazine, 1,1-dimethyl-2-isonicotinyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactive hydrazine moiety.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-dimethyl-2-isonicotinyl- involves its interaction with biological molecules, particularly enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,1-dimethyl-: A simpler derivative with two methyl groups attached to the hydrazine moiety.

    Hydrazine, 1,2-dimethyl-: Another derivative with methyl groups attached to different nitrogen atoms of the hydrazine moiety.

    Isoniazid: A well-known antitubercular drug with a similar isonicotinyl group.

Uniqueness

Hydrazine, 1,1-dimethyl-2-isonicotinyl- is unique due to the presence of both the hydrazine and isonicotinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various redox reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

63884-58-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N',N'-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-11(2)10-8(12)7-3-5-9-6-4-7/h3-6H,1-2H3,(H,10,12)

InChI Key

KBKSQARHBWLOTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.